molecular formula C21H25N5O2S B11001827 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide

4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide

Cat. No.: B11001827
M. Wt: 411.5 g/mol
InChI Key: GSRDRCKHEDJZLA-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridin-2-yl group at the 4-position of the piperazine ring and a thiomorpholin-4-ylcarbonyl-substituted phenyl ring at the carboxamide position.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

4-pyridin-2-yl-N-[4-(thiomorpholine-4-carbonyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25N5O2S/c27-20(25-13-15-29-16-14-25)17-4-6-18(7-5-17)23-21(28)26-11-9-24(10-12-26)19-3-1-2-8-22-19/h1-8H,9-16H2,(H,23,28)

InChI Key

GSRDRCKHEDJZLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCSCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups are introduced through reactions such as halogenation, nitration, and reduction.

    Thiomorpholine incorporation: The thiomorpholine ring is introduced via nucleophilic substitution reactions, often using thiomorpholine and a suitable leaving group.

    Piperazine ring formation: The piperazine ring is synthesized through cyclization reactions involving diamines and dihaloalkanes.

    Final coupling: The final step involves coupling the pyridine derivative with the thiomorpholine and piperazine intermediates using coupling agents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and suitable solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide can be elucidated through comparisons with analogous piperazine-carboxamide derivatives documented in the literature. Key differences lie in substituent groups, which influence physicochemical properties, synthetic pathways, and biological activity.

Structural Variations and Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
This compound (Target) Pyridin-2-yl; thiomorpholin-4-ylcarbonyl Not reported ~467.5* Sulfur-containing thiomorpholine enhances lipophilicity vs. morpholine analogs
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl; ethylpiperazine Not reported 283.78 Ethyl group increases hydrophobicity; chlorophenyl enhances halogen bonding
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 3-(trifluoromethyl)phenyl Not reported 478.7 Trifluoromethyl groups improve metabolic stability and electronegativity
YM580 (Androgen receptor antagonist) 4-Cyano-3-(trifluoromethyl)phenyl; 6-(trifluoromethyl)pyridin-3-yl Not reported 531.4 Cyano and trifluoromethyl groups enhance receptor binding and potency
N-(2-Chlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide 2-Chlorophenyl; pyridin-4-ylmethyl Not reported 342.8 Pyridinylmethyl group alters spatial orientation vs. pyridin-2-yl derivatives

*Calculated based on molecular formula.

Pharmacological Implications

  • Receptor Antagonism: Piperazine-carboxamides with trifluoromethyl or cyano groups (e.g., YM580 ) exhibit potent receptor antagonism, suggesting that the thiomorpholine group in the target compound may modulate selectivity for different targets.
  • Enzyme Inhibition : Thiomorpholine’s sulfur atom could interact with cysteine residues in enzymes, contrasting with morpholine’s oxygen, which may hydrogen-bond to active sites .

Physicochemical Comparisons

  • Melting Points : Derivatives like A13–A18 () have melting points between 184–201°C, influenced by substituent polarity. The target compound’s thiomorpholine group may lower its melting point slightly due to reduced crystallinity.
  • NMR Signatures : The pyridin-2-yl group in the target compound would show distinct aromatic proton shifts (δ ~8.0–8.5 ppm) compared to phenyl or pyridin-4-yl analogs (e.g., δ ~7.0–7.5 ppm in ).

Biological Activity

The compound 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its structural features, which include a piperazine ring, a pyridine moiety, and a thiomorpholine carbonyl group, this compound may play significant roles in medicinal chemistry by targeting various biological pathways.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C19H22N4O1S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{1}\text{S}

This structure includes:

  • Piperazine core : A well-known moiety in pharmacology.
  • Pyridine ring : Often associated with diverse biological activities.
  • Thiomorpholine group : Imparts unique properties that could enhance the compound's efficacy.

Biological Activity

The biological activity of this compound is linked to its interaction with multiple biological targets. Research indicates that compounds with similar structural characteristics have demonstrated a range of pharmacological effects, including:

  • Anticancer Activity : Compounds with piperazine and pyridine components are often investigated for their potential in cancer treatment due to their ability to interfere with cell signaling pathways.
  • Neuroprotective Effects : The compound's ability to inhibit monoamine oxidase (MAO) suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

The mechanism of action for this compound likely involves:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter levels.
  • Enzyme Inhibition : Similar compounds have shown effectiveness as MAO inhibitors, which could lead to increased levels of neurotransmitters such as serotonin and dopamine.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct characteristics that may influence their biological activities. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Characteristics
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamideChlorophenyl group, carboxamideAnticancer properties
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideThiadiazole ringAntimicrobial activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamideOxadiazole ringAntiviral activity

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical applications:

  • MAO Inhibitors : Research showed that derivatives of piperazine effectively inhibited MAO-B with IC50 values indicating high potency. For instance, certain derivatives demonstrated selectivity and reversibility as inhibitors .
  • Cytotoxicity Testing : Investigations into the cytotoxic effects of related compounds on healthy fibroblast cells revealed varying degrees of toxicity, emphasizing the importance of structure in determining safety profiles .

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